molecular formula C10H6F3NO3S B155071 Isoquinolin-7-YL trifluoromethanesulfonate CAS No. 135361-30-7

Isoquinolin-7-YL trifluoromethanesulfonate

Cat. No. B155071
M. Wt: 277.22 g/mol
InChI Key: PIWPQQGMFPDEON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoquinoline derivatives has been explored in several studies. For instance, a visible-light induced difluoromethylation and trifluoromethylation of N-benzamides with fluorinated sulfones has been developed, leading to the synthesis of CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones . Additionally, trifluoromethanesulfonic acid has been used as a catalyst in the intramolecular Friedel–Crafts reaction to synthesize 3,4-dihydroisoquinolin-1(2H)-one derivatives . These methods highlight the versatility of trifluoromethanesulfonate in facilitating complex organic transformations.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives and related compounds has been elucidated using various spectroscopic techniques. For example, the molecular structure of a potent broad-spectrum antibacterial isothiazoloquinolone was established using multinuclear NMR spectroscopy and X-ray crystallography . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Trifluoromethanesulfonate derivatives are involved in a variety of chemical reactions. Silver trifluoromethanesulfonate has been used to catalyze the cyclization of 2-alkynylbenzaldoxime derivatives into isoquinoline-N-oxides . Moreover, trifluoromethanesulfonic acid has been employed to activate imide carbonyl groups, facilitating the synthesis of isoindoloisoquinolinone alkaloids . These reactions demonstrate the reactivity and utility of trifluoromethanesulfonate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethanesulfonate derivatives are influenced by their functional groups and molecular structure. The presence of the trifluoromethyl group imparts unique properties such as increased lipophilicity and stability. The papers provided do not directly discuss the physical properties of isoquinolin-7-yl trifluoromethanesulfonate, but they do provide insights into the properties of related compounds. For example, trifluoromethanesulfonic acid has been shown to be an efficient catalyst due to its strong acidity and ability to activate various functional groups .

Scientific Research Applications

Catalysis and Synthesis of Isoquinoline Derivatives

Isoquinolin-7-YL trifluoromethanesulfonate is notably used in catalysis, particularly in the synthesis of isoquinoline derivatives. For instance, silver trifluoromethanesulfonate has been shown to effectively catalyze the cyclization of 2-alkynylbenzaldoxime derivatives into isoquinoline- N-oxides, providing a direct route to these compounds under mild conditions (Yeom, Kim, & Shin, 2008). Additionally, trifluoromethanesulfonic anhydride has been utilized for the direct conversion of various amides to isoquinoline and beta-carboline derivatives, showcasing its versatility in synthesizing complex structures (Movassaghi & Hill, 2008).

Formation of Complex Molecules

Isoquinolin-7-YL trifluoromethanesulfonate also plays a role in forming complex molecules. For example, the reaction of propyne iminium trifluoromethanesulfonates with isoquinoline has led to the creation of various salts and adducts, illustrating the compound's ability to form diverse molecular structures (Kratzer, Steinhauser, & Maas, 2014).

Pharmaceutical Synthesis

In the pharmaceutical industry, isoquinolin-7-YL trifluoromethanesulfonate is used in the synthesis of various drugs. For instance, it has been employed in the synthesis of B-Raf kinase inhibitors, demonstrating its utility in creating targeted therapeutic agents (Denni-Dischert et al., 2006).

Advanced Organic Reactions

This compound is instrumental in advanced organic reactions such as the Heck-mediated synthesis, Pummerer-type cyclization, and Friedel–Crafts reactions. These reactions are pivotal in creating complex organic structures and are used extensively in medicinal chemistry and material sciences (Pampín et al., 2003), (Saitoh et al., 2003).

properties

IUPAC Name

isoquinolin-7-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-2-1-7-3-4-14-6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWPQQGMFPDEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569521
Record name Isoquinolin-7-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-7-YL trifluoromethanesulfonate

CAS RN

135361-30-7
Record name Isoquinolin-7-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MG Nilson - 2012 - search.proquest.com
The total synthesis of the biologically active, marine alkaloid (–)-nakadomarin A is discussed in Part I. The key transformation in this synthesis is the stereoselective construction of the …
Number of citations: 2 search.proquest.com

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